molecular formula C15H18N2O B8597182 4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- CAS No. 62370-77-8

4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL-

Cat. No. B8597182
M. Wt: 242.32 g/mol
InChI Key: BRXZOGDDQSQRFT-UHFFFAOYSA-N
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Patent
US04122180

Procedure details

346 g. of 1-methyl-4-benzoyloxy-4-(1-isoquinolyl)-piperidine hydrochloride (m.p. 269°, from isopropanol), obtainable by adding 30 g. of NaH in portions to a solution of 260 g. of 1-cyano-2-benzoyl-1,2-dihydroiosquinoline and 120 g. of 1-methylpiperidin-4-one in 950 ml. of dimethylformamide, with stirring, and allowing the mixture to stand overnight, are heated under reflux with 1,400 ml. of 25% hydrochloric acid for 40 hours. The mixture is cooled and worked up in the customary manner to give 1-methyl-4-(1-isoquinolyl)-piperidin-4-ol, m.p. 265°-266°.
Name
1-methyl-4-benzoyloxy-4-(1-isoquinolyl)-piperidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][C:6]([O:19]C(=O)C2C=CC=CC=2)([C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[CH:11][N:10]=2)[CH2:5][CH2:4]1.[H-].[Na+].CN1CCC(=O)CC1.Cl>CN(C)C=O>[CH3:2][N:3]1[CH2:4][CH2:5][C:6]([C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[CH:11][N:10]=2)([OH:19])[CH2:7][CH2:8]1 |f:0.1,2.3|

Inputs

Step One
Name
1-methyl-4-benzoyloxy-4-(1-isoquinolyl)-piperidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN1CCC(CC1)(C1=NC=CC2=CC=CC=C12)OC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux with 1,400 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCC(CC1)(O)C1=NC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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